molecular formula C13H8ClF3O3S B2998925 {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride CAS No. 882014-01-9

{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride

Cat. No.: B2998925
CAS No.: 882014-01-9
M. Wt: 336.71
InChI Key: IIWSOBCPCYQZKH-UHFFFAOYSA-N
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Description

{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a sulfonyl chloride group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

The synthesis of {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)phenol with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetonitrile. Major products formed from these reactions include various substituted aromatic compounds and heterocycles .

Scientific Research Applications

{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar compounds to {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride include:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenoxy group, and sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O3S/c14-21(18,19)12-3-1-2-11(8-12)20-10-6-4-9(5-7-10)13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWSOBCPCYQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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